LogP Advantage: Higher Lipophilicity vs. 2-Bromothiazole
The target compound exhibits a calculated LogP of 3.49, compared with 1.93 for the unsubstituted 2‑bromothiazole comparator . This represents a ΔLogP of +1.56 units, corresponding to an approximately 36‑fold increase in octanol‑water partition coefficient. The elevated LogP is driven by the hydrophobic neopentyl substituent at the 4‑position and is consistent with the LogP of 3.04 observed for the closely related 4‑(2,2‑dimethylpropyl)‑2‑methylthiazole [1]. For medicinal chemistry campaigns where membrane permeability or blood‑brain barrier penetration is desired, this LogP shift places the compound closer to the optimal range (LogP 2–5) for orally bioavailable small molecules compared to the more polar parent 2‑bromothiazole.
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 3.49 (predicted) |
| Comparator Or Baseline | 2-Bromothiazole (CAS 3034-53-5): LogP = 1.93 ; 4-(2,2-Dimethylpropyl)-2-methylthiazole (CAS 4957-82-8): LogP = 3.04 [1] |
| Quantified Difference | ΔLogP = +1.56 vs. 2-bromothiazole (~36× higher partition); ΔLogP = +0.45 vs. 4-neopentyl-2-methyl analog |
| Conditions | Predicted/calculated LogP values from vendor datasheets and computational estimation; not experimentally determined shake-flask values |
Why This Matters
A 36‑fold higher lipophilicity directly impacts membrane permeability prediction and positions this compound as a significantly more drug‑like starting scaffold than unsubstituted 2‑bromothiazole for CNS or intracellular target programs.
- [1] YYBYY Chemical Platform. 4-(2,2-Dimethyl-propyl)-2-methyl-thiazole (CAS 4957-82-8): LogP 3.0401. View Source
